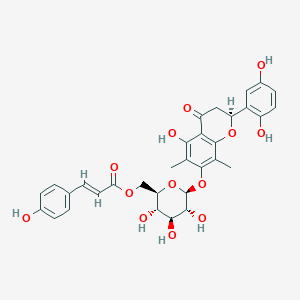

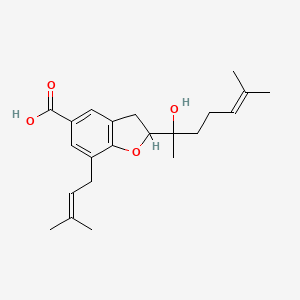

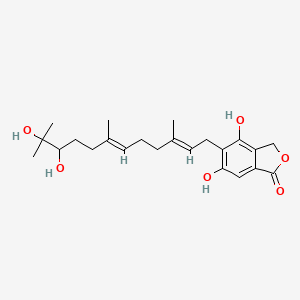

Myrciacitrin IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

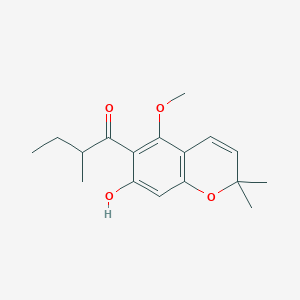

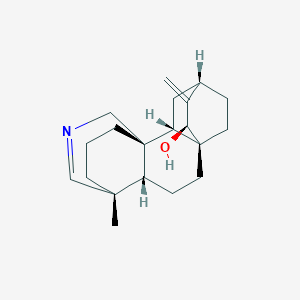

Myrciacitrin IV is a flavanone glycoside that is (2S)-flavanone substituted by hydroxy groups at positions 5, 2' and 5', methyl groups at positions 6 and 8 and a (6''-O-p-coumaroyl)-beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against aldose reductase. It has a role as a metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a beta-D-glucoside, a flavanone glycoside, a monosaccharide derivative, a trihydroxyflavanone and a cinnamate ester. It derives from a trans-4-coumaric acid.

Scientific Research Applications

Aldose Reductase Inhibition

Myrciacitrin IV, a flavanone glucoside, has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Studies have isolated myrciacitrin IV from the leaves of the Brazilian Myrcia multiflora and demonstrated its effectiveness in inhibiting this enzyme, suggesting potential applications in managing diabetes-related issues (Matsuda, Nishida, & Yoshikawa, 2002); (Yoshikawa, Shimada, Nishida, Li, Toguchida, Yamahara, & Matsuda, 1998).

Anti-Inflammatory and Antioxidant Properties

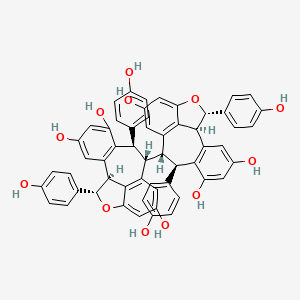

Quercitrin, a compound structurally related to myricitrin (which includes myrciacitrin IV), exhibits significant anti-inflammatory and antioxidant properties. This has been particularly noted in experimental models of colitis, where quercitrin demonstrated an ability to reduce inflammation and oxidative stress in affected tissues, thereby aiding in the recovery of the inflamed mucosa (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004); (Sánchez de Medina, Vera, Gálvez, & Zarzuelo, 2002).

Anticancer Activity

Myricetin and myricitrin, which are closely related to myrciacitrin, have shown potential in inhibiting cancer cell proliferation. Research indicates that these compounds, particularly in combination, can inhibit the growth of prostate cancer cells and induce apoptosis, suggesting a role in cancer treatment (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).

Diabetic Nephropathy Treatment

In a study exploring the therapeutic potential of myricitrin against diabetic nephropathy, myricitrin exhibited hypoglycemic effects and attenuated high glucose-induced toxicity. This suggests its utility in managing diabetic complications, especially diabetic nephropathy (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).

Hepatoprotective Effects

Myricitrin has demonstrated hepatoprotective effects in various studies. It has shown significant efficacy in reducing liver damage caused by toxins like carbon tetrachloride, suggesting its application in treating liver diseases (Domitrović, Rashed, Cvijanović, Vladimir-knežević, Škoda, & Višnić, 2015).

Antioxidant and Anti-Inflammatory Effects in Liver Toxicity

Quercitrin, similar to myrciacitrin, has shown efficacy in attenuating liver damage induced by acetaminophen in both cell and animal models. Its action involves enhancing the expression of antioxidant genes and suppressing inflammation, indicating its potential role in mitigating liver toxicity (Truong, Ko, Jun, & Jeong, 2016).

Antidiabetic and Antioxidant Effects

Quercitrin, through its antioxidant activity, has shown potential in improving the antioxidant status in diabetic rat tissues, indicating a role in managing oxidative stress associated with diabetes (Babujanarthanam, Kavitha, Rao, & Pandian, 2011).

properties

Molecular Formula |

C32H32O13 |

|---|---|

Molecular Weight |

624.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H32O13/c1-14-26(38)25-21(36)12-22(19-11-18(34)8-9-20(19)35)43-31(25)15(2)30(14)45-32-29(41)28(40)27(39)23(44-32)13-42-24(37)10-5-16-3-6-17(33)7-4-16/h3-11,22-23,27-29,32-35,38-41H,12-13H2,1-2H3/b10-5+/t22-,23+,27+,28-,29+,32-/m0/s1 |

InChI Key |

VPHZQTMMIZNNMH-DHVWHUDASA-N |

Isomeric SMILES |

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,4E)-5-[(1R,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1246594.png)

![(4R,5S,6S)-3-[(3S,5R)-5-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1246605.png)

![(4S,7S,12Br)-7-[[(2R)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1246606.png)

![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)